7-Chloro-2-methyl-8-nitroquinoline
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Overview
Description
7-Chloro-2-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-8-nitroquinoline typically involves the nitration of 7-chloro-2-methylquinoline. This can be achieved through the following steps:
Nitration Reaction: 7-Chloro-2-methylquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under microwave irradiation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 7-Chloro-2-methyl-8-aminoquinoline.
Substitution: 7-Substituted-2-methyl-8-nitroquinoline derivatives.
Oxidation: 7-Chloro-2-carboxy-8-nitroquinoline.
Scientific Research Applications
7-Chloro-2-methyl-8-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, antimalarial, and anticancer activities.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Analytical Chemistry: It is used as a standard reference material in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-8-nitroquinoline depends on its specific application. In medicinal chemistry, its bioactivity is often attributed to its ability to interact with biological targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Lacks the methyl and nitro groups, resulting in different chemical reactivity and biological activity.
2-Methylquinoline: Lacks the chlorine and nitro groups, affecting its overall properties and applications.
8-Nitroquinoline:
Uniqueness
7-Chloro-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (chlorine, methyl, and nitro), which confer distinct chemical reactivity and a broad range of applications. Its unique structure allows for specific interactions in biological systems and diverse chemical transformations in synthetic organic chemistry.
Properties
IUPAC Name |
7-chloro-2-methyl-8-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDPZNLUOSHIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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